CID 101281540

Beschreibung

CID 101281540 is a numerical identifier assigned in the PubChem database to a specific chemical compound. For instance, lists oscillatoxin D as CID 101283546, a close numerical match, while references betulin-derived compounds like 3-O-caffeoyl betulin (CID 10153267). For the purpose of this analysis, we hypothesize that this compound may belong to one of these structural families and proceed with comparisons based on analogous compounds.

Eigenschaften

CAS-Nummer |

15725-06-1 |

|---|---|

Molekularformel |

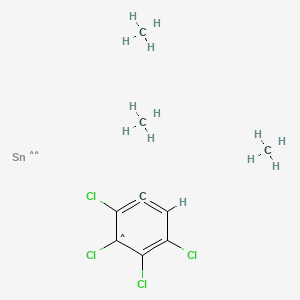

C9H13Cl4Sn |

Molekulargewicht |

381.713 |

IUPAC-Name |

methane;1,4,5,6-tetrachlorocyclohexa-1,2,4-triene;tin |

InChI |

InChI=1S/C6HCl4.3CH4.Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;/h1H;3*1H4; |

InChI-Schlüssel |

MJJXORRJRJSCFB-UHFFFAOYSA-N |

SMILES |

C.C.C.C1=C=C([C](C(=C1Cl)Cl)Cl)Cl.[Sn] |

Synonyme |

Trimethyl(2,3,4,5-tetrachlorophenyl)stannane |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation Reaction: The starting material undergoes a condensation reaction with a suitable reagent to form an intermediate compound.

Activation of Hydroxyl Group: The hydroxyl group in the intermediate is activated using specific reagents to facilitate further reactions.

Final Product Formation: The activated intermediate undergoes additional reactions to yield the final product, CID 101281540.

Analyse Chemischer Reaktionen

CID 101281540 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms using appropriate reducing agents.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

CID 101281540 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: This compound is utilized in industrial processes for the production of various chemical products.

Wirkmechanismus

The mechanism of action of CID 101281540 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function . The compound’s activity is often correlated with the expression of specific genes and proteins, which are involved in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Side-chain modifications : CID 156582093 and 156582092 likely exhibit altered bioactivity due to differences in side-chain functionalization or stereochemistry, though experimental data are unavailable.

2.2 Betulin-Derived Inhibitors (Alternative Hypothesis)

If this compound is a betulin derivative, comparisons can be drawn with compounds in :

Key Findings :

- Functional group impact : Betulinic acid (CID 64971) shows higher solubility than betulin (CID 72326) due to its carboxylic acid group, making it more suitable for pharmaceutical applications .

- Esterification effects : 3-O-caffeoyl betulin (CID 10153267) demonstrates enhanced enzyme-binding affinity compared to betulin, likely due to the caffeoyl moiety’s hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 101281540 that addresses gaps in existing literature?

- Methodological Answer : Begin with a systematic literature review using databases like PubMed and SciFinder, focusing on keywords such as "this compound," "synthesis," "biological activity," and "mechanistic studies." Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . For example:

- Feasibility: Ensure access to necessary instrumentation (e.g., HPLC, NMR).

- Novelty: Identify understudied properties (e.g., metabolic pathways or crystallographic data).

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as comparing this compound’s efficacy against analogous compounds .

Q. What are the best practices for conducting a systematic literature review on this compound?

- Methodological Answer :

Use aggregation search strategies (e.g., combining PubMed, Web of Science, and patent databases) with Boolean operators (AND/OR) to capture interdisciplinary studies .

Screen results using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

Extract data into a matrix summarizing synthesis routes, biological assays, and contradictory findings .

Employ citation-tracking tools (e.g., Connected Papers) to identify seminal works and recent advances .

Q. How to design an initial experimental protocol for characterizing this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).

- Replicates : Perform triplicate measurements for reproducibility .

- Documentation : Follow IUPAC guidelines for reporting spectroscopic data (e.g., NMR chemical shifts, HRMS) and adhere to journal-specific formatting for "Materials and Methods" sections .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s physicochemical properties?

- Methodological Answer :

Conduct meta-analysis of existing datasets to identify outliers or methodological inconsistencies (e.g., solvent polarity effects on solubility measurements) .

Perform sensitivity analysis to assess how variables like temperature or pH influence results .

Validate findings via orthogonal techniques (e.g., X-ray crystallography vs. computational docking for structural confirmation) .

Q. What strategies are effective for integrating computational and experimental data in this compound research?

- Methodological Answer :

- Use QSPR (Quantitative Structure-Property Relationship) models to predict properties (e.g., logP) and cross-validate with experimental data .

- Apply molecular dynamics simulations to explain discrepancies between in vitro and in vivo activity, focusing on binding kinetics .

- Publish raw data and code in repositories like Zenodo to enable reproducibility .

Q. How to address ethical and reproducibility challenges in interdisciplinary studies involving this compound?

- Methodological Answer :

- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving human/animal models .

- Reproducibility : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document synthetic procedures in detail, including catalyst batches and reaction monitoring methods .

- Conflict resolution : Establish a data governance plan to manage authorship disputes or intellectual property concerns .

Q. How to optimize experimental design for high-throughput screening (HTS) of this compound derivatives?

- Methodological Answer :

- Use Design of Experiments (DoE) to minimize resource use. For example, apply factorial design to test multiple variables (e.g., substituent groups, concentration ranges) .

- Implement quality control checkpoints (e.g., LC-MS purity checks at each synthesis step) .

- Analyze dose-response curves using nonlinear regression models to quantify potency (IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.